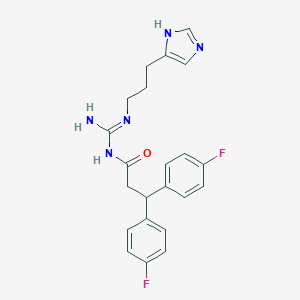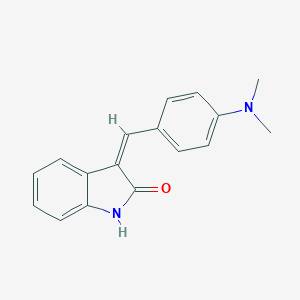
3-(4-(Dimethylamino)benzylidene)-1,3-dihydro-2H-indol-2-one
Vue d'ensemble
Description
The compound “3-(4-(Dimethylamino)benzylidene)-1,3-dihydro-2H-indol-2-one” is a type of Schiff base. Schiff bases are a class of organic compounds that contain a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic methods, such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and X-ray diffraction . These methods can provide information about the functional groups present in the molecule, the connectivity of atoms, and the overall 3D structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-(Dimethylamino)benzylidene)-1,3-dihydro-2H-indol-2-one” can be analyzed using various techniques, including thermal analysis (TGA and DTA), which can provide information about the thermal stability and phase transitions of the compound .Applications De Recherche Scientifique
Inhibition of VEGFR2 and PDGFR Tyrosine Kinases
SU 4312 is a selective, cell-permeable inhibitor of VEGFR2 and PDGFR tyrosine kinases . It demonstrates IC 50 values >100 μM at EGFR, HER2, and IGF-1R .
Inhibition of VEGF-dependent Angiogenesis
SU 4312 has been shown to inhibit VEGF-dependent angiogenesis in a zebrafish assay . This could have potential applications in the treatment of diseases where angiogenesis plays a key role, such as cancer.
Neuroprotection against NO-mediated Neurotoxicity
SU 4312 inhibits the neuronal NOS and exhibits neuroprotection against NO-mediated neurotoxicity . This suggests that it might be effective in the treatment of neurodegenerative disorders .
Prevention of MPP±induced Neuronal Apoptosis
SU 4312 has been shown to prevent MPP±induced neuronal apoptosis in vitro . This could have implications for the treatment of Parkinson’s disease, where MPP+ is known to cause neuronal death.
Reduction of MPTP-induced Loss of Dopaminergic Neurons
SU 4312 has been shown to decrease MPTP-induced loss of dopaminergic neurons . This could be beneficial in the treatment of Parkinson’s disease, which is characterized by the loss of dopaminergic neurons in the substantia nigra.
Impairment of Swimming Behavior in Zebrafish
SU 4312 has been shown to impair swimming behavior in zebrafish . This could be used as a model to study the effects of various drugs on motor function.
Study of Angiogenesis during Development of Zebrafish Embryos
SU 4312 was used to study angiogenesis during the development of zebrafish embryos . This could provide insights into the role of angiogenesis in embryonic development.
Inhibition of Growth Factor Receptor Signaling
SU 4312 is known to inhibit growth factor receptor signaling . This could have potential applications in the treatment of diseases where growth factor signaling is dysregulated, such as cancer.
Safety and Hazards
Orientations Futures
The future directions for research on “3-(4-(Dimethylamino)benzylidene)-1,3-dihydro-2H-indol-2-one” and related compounds could include further exploration of their synthesis methods, investigation of their chemical reactivity, and evaluation of their potential applications in various fields, such as medicine and materials science .
Mécanisme D'action
Target of Action
SU 4312, also known as DMBI, is a potent and selective inhibitor of VEGFR and PDGFR tyrosine kinases . The IC50 values for VEGFR and PDGFR are 0.8 and 19.4 μM respectively . These receptors play crucial roles in angiogenesis and cell proliferation, making them important targets for cancer therapy.
Mode of Action
SU 4312 interacts with its targets (VEGFR and PDGFR) by binding to the ATP-binding site of these tyrosine kinases . This binding inhibits the phosphorylation and activation of these kinases, thereby blocking the downstream signaling pathways .
Biochemical Pathways
The inhibition of VEGFR and PDGFR by SU 4312 affects multiple biochemical pathways. It inhibits VEGF-dependent angiogenesis, which is crucial for tumor growth and metastasis . Additionally, it has been shown to protect against MPP(+) -induced neurotoxicity via selective and direct inhibition of neuronal NOS .
Pharmacokinetics
It is soluble in dmso , which suggests that it could be administered in a suitable solvent for in vivo studies. The compound’s bioavailability, distribution, metabolism, and excretion would need to be determined in pharmacokinetic studies.
Result of Action
SU 4312 has been shown to inhibit VEGF-dependent angiogenesis without affecting normal cells . In addition, it has been shown to prevent MPP(+) -induced neuronal apoptosis in vitro, as well as to decrease MPTP-induced loss of dopaminergic neurons .
Action Environment
The action of SU 4312 can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and storage conditions . It is recommended to store the compound at -20°C . Furthermore, the compound’s solubility in different solvents can impact its bioavailability and efficacy .
Propriétés
IUPAC Name |
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-19(2)13-9-7-12(8-10-13)11-15-14-5-3-4-6-16(14)18-17(15)20/h3-11H,1-2H3,(H,18,20)/b15-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKWLVYMKBWHMX-PTNGSMBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5812-07-7 | |
| Record name | 3-(4-Dimethylamino-benzylidenyl)-2-indolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005812077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC86429 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86429 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SU 4312 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the choice of solvent influence the doping process and stability of DMBI-doped semiconductors?A19: The solvent used in the doping process can significantly impact the dopant distribution, doping efficiency, and stability of the final material. For instance, o-dichlorobenzene was found to be an optimal solvent for N-DMBI doping of carbon nanotube yarns, while polar solvents like o-dichlorobenzene can improve the miscibility and doping efficiency of DMBI in certain polymers. [, , ]
A1: The provided research papers do not delve into the detailed pharmacokinetic and pharmacodynamic properties of DMBI.
Q2: What in vitro and in vivo models have been used to study the effects of DMBI?A20: Various in vitro and in vivo models have been employed to investigate the effects of DMBI, including: - Cell culture: Glioma cell lines [] - Animal models: Mouse models of glioma and retinal neovascularization [, ] - Clinical Trials: No clinical trials were discussed in the provided research articles.
A2: The provided research papers do not offer information about resistance mechanisms or cross-resistance related to DMBI.
A2: The provided research papers primarily focus on the application and mechanism of action of DMBI and do not provide detailed information on its toxicological profile.
Q3: What are some of the cross-disciplinary applications of DMBI?A28: DMBI has found applications in various disciplines, highlighting its versatility:
- Material Science and Engineering: As an n-type dopant for organic electronics and thermoelectric materials. [, , , ]
- Chemistry: As a reagent in organic synthesis and for the photodebromination of bromophenylalkenes. [, ]
- Biotechnology and Food Science: As a precursor for the production of vitamin B12. [, , ]
- Medicine: Investigated for its potential in treating cancer and neurodegenerative disorders. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3a'S,6a'R)-3'-(3,4-dihydroxybenzyl)-5'-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B543994.png)
![N-{(3r,4r)-4-[(6-Amino-4-Methylpyridin-2-Yl)methyl]pyrrolidin-3-Yl}-N'-[2-(3-Fluorophenyl)ethyl]ethane-1,2-Diamine](/img/structure/B544361.png)
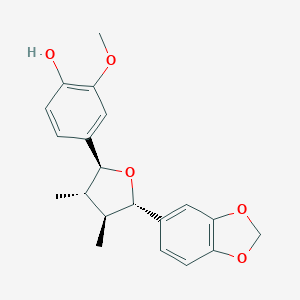
![(4-Chlorophenyl)[3-(4-chlorophenyl)-7-iodo-2,5-dioxo-1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-YL]acetic acid](/img/structure/B544806.png)

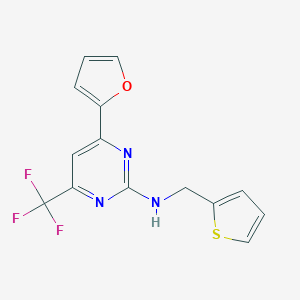


![(2S)-6-[[2-[[3-[[2-[[(5S)-5-carboxy-5-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]pentyl]amino]-2-oxoethyl]carbamoyl]benzoyl]amino]acetyl]amino]-2-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]hexanoic acid](/img/structure/B546026.png)
![trans-1-[3-(4-Acetylphenoxy)propyl]-3,5-dimethylpiperidine](/img/structure/B546243.png)
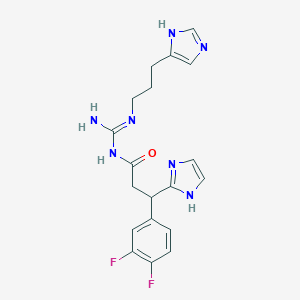
![N-{N'-[3-(1H-imidazol-5-yl)propyl]carbamimidoyl}-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}acetamide](/img/structure/B546455.png)
![N-[N'-[2-(1H-imidazol-5-yl)ethyl]carbamimidoyl]-3,3-diphenylpropanamide](/img/structure/B546456.png)
